11-(1H-pyrrol-1-yl)undecane-1-thiol

Catalog No.
S1545950
CAS No.
141779-05-7
M.F
C15H27NS
M. Wt
253.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-(1H-pyrrol-1-yl)undecane-1-thiol

CAS Number

141779-05-7

Product Name

11-(1H-pyrrol-1-yl)undecane-1-thiol

IUPAC Name

11-pyrrol-1-ylundecane-1-thiol

Molecular Formula

C15H27NS

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C15H27NS/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16/h9-10,13-14,17H,1-8,11-12,15H2

InChI Key

JJDNIFVXOIKYCT-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CCCCCCCCCCCS

Canonical SMILES

C1=CN(C=C1)CCCCCCCCCCCS

Chemical Building Block

PUT serves as a fundamental building block for the synthesis of more complex organic molecules. Its reactive thiol group allows researchers to easily couple it with other molecules using various chemical reactions. This versatility makes PUT a valuable tool in the development of new materials, pharmaceuticals, and other functional molecules [].

Protein and Peptide Modification

PUT finds application in biochemistry research for modifying proteins and peptides. The thiol group can react with specific amino acid residues in these biomolecules, introducing new functionalities or altering their properties. This allows researchers to study protein-protein interactions, design novel enzymes, and investigate the role of specific amino acids in protein function [].

Metal Ion Interaction

PUT's pyrrole ring exhibits affinity towards certain metal ions. This property makes it useful for studying metal-ion interactions in various biological and environmental contexts. Researchers can utilize PUT to develop sensors for specific metal ions or investigate their role in various biological processes [].

11-(1H-pyrrol-1-yl)undecane-1-thiol is an organic compound characterized by its unique structure featuring a pyrrole ring attached to a long undecane chain. Its chemical formula is C15H27NS, indicating the presence of nitrogen and sulfur in its molecular architecture. This compound is notable for its ability to form self-assembled monolayers (SAMs), which are thin films composed of ordered molecular assemblies that have significant implications in surface chemistry and materials science .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, engaging in reactions with electrophiles.
  • Oxidation: The thiol group may undergo oxidation to form disulfides or sulfonic acids under appropriate conditions.
  • Self-Assembly: In the presence of suitable substrates, this compound can spontaneously organize into ordered structures, forming SAMs that enhance surface properties such as wettability and adhesion .

The synthesis of 11-(1H-pyrrol-1-yl)undecane-1-thiol typically involves the following methods:

  • Alkylation of Pyrrole: Pyrrole can be alkylated using undecane derivatives in the presence of a base to form the desired compound.
  • Thiol Addition: The thiol group can be introduced through nucleophilic addition to an appropriate electrophile.
  • Self-Assembly Techniques: Techniques such as Langmuir-Blodgett deposition can be employed to form SAMs from this compound on various substrates .

11-(1H-pyrrol-1-yl)undecane-1-thiol has several applications, particularly in:

  • Surface Coatings: Its ability to form SAMs makes it useful for modifying surfaces in electronics and biosensors.
  • Material Science: It is utilized in developing materials with tailored surface properties for specific applications, such as enhanced adhesion or biocompatibility.
  • Nanotechnology: This compound is explored in nanostructured materials and devices due to its unique self-assembly characteristics .

Interaction studies involving 11-(1H-pyrrol-1-yl)undecane-1-thiol focus on its behavior when interacting with different substrates and other chemical species. These studies typically assess:

  • Binding Affinity: How well the compound adheres to various surfaces, which is crucial for applications in sensors and coatings.
  • Chemical Stability: Evaluating how stable the self-assembled structures are under different environmental conditions.

These interactions are critical for optimizing its use in practical applications, especially in nanotechnology and material sciences .

Several compounds share structural similarities with 11-(1H-pyrrol-1-yl)undecane-1-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-DodecanethiolStraight-chain thiolSimple structure, widely used in SAM formation
4-MethylthioanilineAromatic amine with thiolExhibits different electronic properties due to aromaticity
3-Mercaptopropionic acidShort-chain thiolKnown for its ability to form stable conjugates
11-(Aminoundecyl)undecaneAmino group instead of thiolDifferent reactivity due to amino functionality

The uniqueness of 11-(1H-pyrrol-1-yl)undecane-1-thiol lies in its combination of a long hydrocarbon chain and a pyrrole ring, which allows it to engage in specific self-assembly processes not observed in simpler thiols or amines .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-(1H-Pyrrol-1-yl)undecane-1-thiol

Dates

Modify: 2024-04-14

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